Diethyl ((m-chloroanilino)methylene)malonate

Description

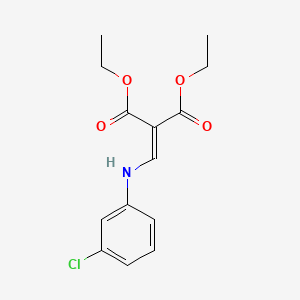

Diethyl ((m-chloroanilino)methylene)malonate is a malonate derivative featuring a meta-chlorinated anilino group attached to a methylene-bridged diethyl malonate core. Structurally, it consists of two ethyl ester groups flanking a central malonate moiety, with a methylene linker connected to a meta-chlorophenylamine substituent. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic frameworks such as quinolones and imidazoquinolines .

Synthesis typically involves the condensation of m-chloroaniline with diethyl ethoxymethylenemalonate (DEEMM) in toluene under reflux, yielding the target compound via elimination of ethanol .

Properties

IUPAC Name |

diethyl 2-[(3-chloroanilino)methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-6-10(15)8-11/h5-9,16H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRVACYIWCWMTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC(=CC=C1)Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187711 | |

| Record name | Diethyl ((m-chloroanilino)methylene)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3412-99-5 | |

| Record name | 1,3-Diethyl 2-[[(3-chlorophenyl)amino]methylene]propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3412-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl ((m-chloroanilino)methylene)malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003412995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3412-99-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl ((m-chloroanilino)methylene)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl [(m-chloroanilino)methylene]malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL ((M-CHLOROANILINO)METHYLENE)MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT5HT3L4XS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Diethyl ((m-chloroanilino)methylene)malonate, with the molecular formula and a molecular weight of 297.73 g/mol, has garnered attention in various biological studies due to its potential antifungal and anticancer activities. This article explores its biological activity, supported by empirical data and research findings.

This compound is synthesized through the reaction of diethyl malonate with m-chloroaniline under controlled conditions. This compound is part of a broader class of diethyl 2-((aryl(alkyl)amino)methylene)malonates, which have shown promising biological activities, particularly against phytopathogens and tumor cells .

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound, particularly its efficacy against Fusarium oxysporum, a significant plant pathogen. The compound exhibited a dose-dependent response in inhibiting mycelial growth, with an IC50 value reported as low as 0.5 µM for certain derivatives .

Table 1: Antifungal Activity of this compound

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Compound 2 | < 0.5 | Fungicidal |

| Compound 5 | < 0.5 | Fungicidal |

| Compound 1 | 18 - 35 | Fungistatic |

| Compound 3 | 18 - 35 | Fungistatic |

| Compound 4 | 18 - 35 | Fungistatic |

The most active compounds were classified as fungicides, indicating they completely inhibited fungal growth in fresh media after treatment. In contrast, other compounds displayed fungistatic effects, allowing some growth under specific conditions .

Anticancer Potential

In addition to antifungal activity, this compound has been investigated for its potential anticancer properties. Preliminary studies suggest that this compound may inhibit the proliferation of various tumor cell lines. The National Cancer Institute has included it in screenings to evaluate its effectiveness against cancer cells, although detailed results from these evaluations are still pending .

Case Studies and Research Findings

- Antifungal Efficacy : A study conducted on several derivatives of diethyl malonate indicated that modifications in the aromatic ring significantly affect antifungal activity. For instance, the presence of electron-withdrawing groups like chloro enhances bioactivity compared to unsubstituted analogs .

- Cancer Cell Proliferation : Research has shown that compounds similar to this compound exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .

- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may disrupt cellular processes in fungi and cancer cells, leading to apoptosis or cell cycle arrest .

Scientific Research Applications

Synthesis and Reaction Applications

1.1. Amide Formation

Diethyl ((m-chloroanilino)methylene)malonate is significant in the formation of amides through a one-pot decarboxylative acylation process. This method allows for the efficient synthesis of various amides from aromatic amines, yielding high purity products with minimal environmental impact. The reaction typically involves heating the compound with aromatic amines under controlled conditions, resulting in high yields of the desired amides .

1.2. Malonic Ester Synthesis (MES)

The compound is also utilized in the well-known Malonic Ester Synthesis (MES), which is a fundamental reaction in organic chemistry for synthesizing substituted acetic acids and their derivatives. This application underscores its importance in producing complex organic molecules used in pharmaceuticals and agrochemicals .

Analytical Applications

2.1. Chromatographic Techniques

This compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method has been developed for its separation, utilizing a mobile phase composed of acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry compatibility). This method is scalable and suitable for isolating impurities during preparative separation processes .

3.1. Antifungal Properties

Recent studies have indicated that derivatives of this compound exhibit promising antifungal activity against pathogens such as Fusarium oxysporum. In vitro assays demonstrated that certain synthesized derivatives displayed significant mycelial growth inhibition at low concentrations, suggesting potential as fungicides in agricultural applications .

3.2. CNS Depressant Drugs

The compound's structural characteristics make it a candidate for the synthesis of central nervous system (CNS) depressants, including barbiturates and other psychoactive substances. Its derivatives have been explored for their sedative properties, enhancing its relevance in medicinal chemistry .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and synthetic properties of Diethyl ((m-chloroanilino)methylene)malonate can be contextualized by comparing it to analogs with varying substituents on the anilino ring. Below is a detailed analysis:

Substituent Effects on Melting Points and Yields

Notes:

Preparation Methods

Synthetic Route and Reaction Conditions

- Raw Materials: Diethyl malonate, sodium ethoxide or potassium ethoxide (alkali metal alcoholate), carbon monoxide or ethyl formate, ethanol (solvent).

- Catalysts: Piperidine, quaternary ammonium salts (e.g., tetrabutylammonium bromide), crown ethers (e.g., dibenzo-24-crown-8).

- Reaction Parameters:

- Temperature: 80–120 °C

- Pressure (when using CO): 2–4 MPa

- Molar ratios: Diethyl malonate to alkoxide salt ~0.8–1.2:1; Acid to alkoxide salt ~1–2.5:1

- Acid Catalysis: Post-reaction acidification with hydrogen chloride or sulfuric acid promotes conversion to the ethoxymethylene derivative.

- Purification: Reduced pressure distillation at ~130–140 °C under −0.1 MPa.

Representative Experimental Data

| Example | Sodium Ethoxide (g) | Diethyl Malonate (g) | Ethanol (g) | Catalyst (g) | Temp (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|---|---|

| 2 | 68 | 160 | 300 | 0.5 g tetrabutylammonium bromide | 100 | 2 | 2 | 84.7 | 97 |

| 3 | 68 | 160 | 300 | 0.25 g dibenzo-24-crown-8 | 100 | 2 | 2 | 91.8 | 99 |

Condensation of Diethyl Ethoxymethylenemalonate with m-Chloroaniline

Once diethyl ethoxymethylenemalonate is prepared, it undergoes condensation with m-chloroaniline to form this compound.

Synthetic Route

- Reactants: m-Chloroaniline and diethyl ethoxymethylenemalonate.

- Solvents: Commonly 1,2-dichloroethane or toluene.

- Catalysts: Acid catalysts such as p-toluenesulfonic acid or bases like N,N-diisopropylethylamine.

- Reaction Conditions:

- Temperature range: 70–135 °C

- Reaction time: 6 hours (in 1,2-dichloroethane) to 48–60 hours (in toluene reflux)

- Purification: Column chromatography or recrystallization from ether/ethyl acetate.

Reaction Insights and Yield Optimization

- Use of N,N-diisopropylethylamine in 1,2-dichloroethane at 100 °C for 6 hours yields approximately 50% product.

- Acid-catalyzed reflux in toluene requires longer times but can improve purity.

- The active methylene group in the malonate facilitates nucleophilic attack by the aniline nitrogen, forming the desired imine linkage.

Mechanistic and Reactivity Considerations

- The methylene group flanked by two ester groups in the malonate exhibits increased acidity (pKa ~9–12), enabling enolate formation.

- This enolate intermediate is highly reactive, facilitating condensation with the amine group of m-chloroaniline.

- Keto-enol tautomerism stabilizes intermediates and influences the reaction pathway.

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR): Key signals include methylene protons at δ 8.0–8.5 ppm (singlet) and aromatic protons at δ 6.5–7.5 ppm (multiplet).

- Infrared Spectroscopy (IR): Characteristic C=O stretching at 1700–1750 cm⁻¹ and C=N stretching at 1600–1650 cm⁻¹ confirm imine formation.

- Chromatography: Reverse-phase HPLC with acetonitrile/water/phosphoric acid mobile phase is used for purity assessment and preparative isolation.

- Mass Spectrometry (MS): Confirms molecular weight and structural integrity.

Summary Table of Preparation Steps

| Step | Process Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of diethyl ethoxymethylenemalonate | Diethyl malonate, sodium ethoxide, CO, ethanol, catalyst (crown ether or quaternary ammonium salt), 100 °C, 2 MPa, 2 h | Intermediate compound with 85–92% yield |

| 2 | Acid-catalyzed conversion of intermediate | Acid (HCl or H2SO4), ethanol, room temp, 4 h | Ethoxymethylene diethyl malonate |

| 3 | Condensation with m-chloroaniline | m-Chloroaniline, 1,2-dichloroethane or toluene, acid/base catalyst, 70–135 °C, 6–60 h | This compound (~50% yield) |

| 4 | Purification | Column chromatography or recrystallization | High purity final product |

Q & A

Q. What are the optimal synthetic routes for Diethyl ((m-chloroanilino)methylene)malonate, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation of substituted anilines (e.g., m-chloroaniline) with diethyl ethoxymethylenemalonate (EMME). Key variables include temperature (70–135°C), solvent (1,2-dichloroethane, toluene), and catalysts (e.g., p-toluenesulfonic acid). For example, heating at 100°C for 6 hours with N,N-diisopropylethylamine in 1,2-dichloroethane yields ~50% product, while toluene-based reflux systems with acid catalysts require longer durations (48–60 hours) . Purification often involves column chromatography or recrystallization from ether/ethyl acetate .

Q. How does the active methylene group in this compound influence its reactivity?

The methylene group flanked by two electron-withdrawing ester groups exhibits enhanced acidity (pKa ~9–12), enabling enolate formation. This reactivity facilitates nucleophilic additions, alkylations, and cyclocondensations. For instance, enolate intermediates participate in urea/amide formations with isocyanates or carbamates, as seen in the synthesis of pyrimidine derivatives . The keto-enol tautomerism further stabilizes intermediates during multi-step syntheses .

Q. What spectroscopic techniques are critical for characterizing this compound?

Structural confirmation relies on:

- NMR : Distinct signals for the methylene proton (δ 8.0–8.5 ppm, singlet) and aromatic protons (δ 6.5–7.5 ppm, multiplet) .

- IR : Stretching vibrations for C=O (1700–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹) .

- X-ray crystallography : Resolves spatial arrangements, as demonstrated for analogs like diethyl 2-((4-bromophenylamino)methylene)malonate .

Advanced Research Questions

Q. How can contradictory yield data in literature be resolved for this compound’s synthesis?

Discrepancies arise from varying catalysts, solvent systems, and purification methods. For example, yields drop from 90% to 50% when switching from toluene (with acid catalysts) to 1,2-dichloroethane (with amine bases) . Systematic optimization via Design of Experiments (DoE) is recommended, focusing on solvent polarity, temperature gradients, and stoichiometric ratios of EMME to aniline derivatives .

Q. What mechanistic insights explain the role of tautomerism in this compound’s reactivity?

The enol form stabilizes intermediates during nucleophilic attacks, as seen in urea formations where the enolate reacts with isocyanates to form six-membered transition states . Computational studies (DFT) suggest that the keto-enol equilibrium shifts toward the enol in polar aprotic solvents, enhancing electrophilicity at the methylene carbon .

Q. How can this compound be utilized in multi-step syntheses of heterocyclic scaffolds?

It serves as a precursor for:

- Imidazoquinolines : Cyclocondensation with o-phenylenediamine derivatives under acidic conditions yields fused heterocycles (e.g., benzo[h][1,6]naphthyridines) .

- Pyrimidines : Reaction with thioureas or guanidines forms 4-aminopyrimidine cores, common in drug discovery .

- β-Ketoesters : Alkylation followed by decarboxylation generates substituted acetic acids, useful in natural product synthesis .

Q. What strategies mitigate hazards associated with handling this compound?

Hazard statements (H302, H315, H319) mandate PPE (gloves, goggles) and fume hoods. Workup protocols recommend neutralizing acidic byproducts (e.g., HCl from p-toluenesulfonic acid) with aqueous NaOH before disposal . For large-scale reactions, continuous flow systems reduce exposure risks .

Methodological Tables

Q. Table 1: Reaction Optimization Variables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.